
LE 300
Overview
Description
LE 300 is a potent and selective dopamine D1-like receptor antagonist. It has been shown to have high affinity for dopamine D1 and D5 receptors, as well as moderate affinity for the serotonin 5-HT2A receptor . This compound is primarily used in scientific research to study the effects of dopamine and serotonin receptor antagonism.
Mechanism of Action
Target of Action
LE 300, also known as 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine, is a potent and selective antagonist of dopamine D1-like receptors and the serotonin 5-HT2A receptor . The primary targets of this compound are the human dopamine D1 and D5 receptors , and the rat 5-HT2A receptor .
Mode of Action
This compound acts by binding to the dopamine D1 and D5 receptors, and the 5-HT2A receptor, thereby inhibiting their function . The Ki values of this compound are 1.9 nM and 7.5 nM in CHO cell membranes expressing human dopamine D1 and D5 receptors, respectively . In a rat tail artery experiment, the pA2 value of this compound at the 5-HT2A receptor was 8.32 .
Biochemical Analysis
Biochemical Properties
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine plays a crucial role in biochemical reactions as a dopamine receptor antagonist. It interacts primarily with the D1 and D2L dopamine receptors. In radioligand competition experiments, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine demonstrated a high affinity for the D1 receptor with a dissociation constant (K_i) of 1.9 nM, compared to 44.7 nM for the D2L receptor . This selectivity is significant as it allows for targeted modulation of dopamine signaling pathways. The compound also affects intracellular signaling cascades, including cyclic adenosine monophosphate (cAMP) production and calcium ion (Ca2+) levels .
Cellular Effects
The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine on cellular processes are profound. It influences cell function by modulating dopamine receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In functional assays, the compound was shown to inhibit cAMP production and alter intracellular calcium levels, indicating its role in regulating neurotransmitter release and synaptic plasticity . These effects are critical for understanding the compound’s potential therapeutic applications in neurological disorders.
Molecular Mechanism
At the molecular level, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine exerts its effects through direct binding to dopamine receptors. It acts as an antagonist, blocking the receptor’s ability to interact with dopamine and other agonists. This inhibition leads to a decrease in downstream signaling events, such as cAMP production and calcium ion flux . The compound’s structural elements, which mimic both dopamine and serotonin, enable it to effectively compete with endogenous ligands for receptor binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can diminish with prolonged exposure due to potential degradation or metabolic processes. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in receptor expression and signaling pathways, highlighting the importance of considering temporal dynamics in experimental designs .
Dosage Effects in Animal Models
The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine vary with dosage in animal models. At low doses, the compound effectively antagonizes dopamine receptors without significant adverse effects. At higher doses, it can induce toxic effects, including alterations in motor function and behavior . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic processing can influence the compound’s bioavailability and activity, making it essential to understand these pathways for effective therapeutic application.
Transport and Distribution
Within cells and tissues, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as dopamine-rich regions in the brain . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which affect its accumulation and efficacy.
Subcellular Localization
The subcellular localization of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with dopamine receptors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LE 300 involves the formation of a benz[d]indolo[2,3-g]azecine structure. The key steps include the cyclization of an appropriate precursor to form the indole ring system, followed by further functionalization to introduce the azecine moiety . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as those used in laboratory settings, with scale-up processes to accommodate larger quantities. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
LE 300 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups to the this compound molecule .
Scientific Research Applications
Introduction to LE 300
This compound is a novel compound primarily recognized for its role as a dopamine receptor antagonist. It has garnered attention for its potential applications in treating cocaine addiction and other neurological disorders. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Treatment of Cocaine Addiction
This compound has shown promise as a treatment option for cocaine addiction. Its mechanism involves antagonizing dopamine receptors, which are implicated in the reward pathways associated with drug addiction.
- Study Findings : A study validated a sensitive and rapid liquid chromatography-tandem mass spectrometry method for determining this compound concentrations in biological samples, confirming its efficacy in modulating dopamine pathways in preclinical models .
Neuropharmacological Research
Research into the neuropharmacological effects of this compound has revealed its potential in various neurological conditions beyond addiction.
- Mechanism of Action : By blocking dopamine receptors, this compound may help mitigate symptoms associated with disorders characterized by dopaminergic dysregulation, such as schizophrenia and Parkinson's disease.
Behavioral Studies
Behavioral studies utilizing this compound have provided insights into its effects on cognition and behavior.
- Case Study : In animal models, administration of this compound resulted in reduced drug-seeking behavior, indicating its potential utility in behavioral therapies aimed at addiction recovery.
Drug Development and Formulation
This compound's unique properties have implications for drug formulation and development.
- Formulation Research : Ongoing research is focused on optimizing the pharmacokinetic profile of this compound to enhance its therapeutic efficacy and minimize side effects.
Table 1: Summary of Research Findings on this compound
Table 2: Comparison of Dopamine Antagonists
Compound | Mechanism | Primary Use | Efficacy |
---|---|---|---|
This compound | Dopamine receptor antagonist | Cocaine addiction, neuropharmacology | Promising results in preclinical studies |
Haloperidol | D2 receptor antagonist | Schizophrenia, acute psychosis | Established efficacy but with significant side effects |
Risperidone | D2/D4 receptor antagonist | Schizophrenia, bipolar disorder | Effective but may cause metabolic side effects |
Case Study: Efficacy of this compound in Reducing Cocaine Craving
In a controlled study involving animal subjects, researchers administered varying doses of this compound to assess its impact on cocaine craving and consumption. Results indicated a significant decrease in both metrics compared to control groups not receiving the compound. This suggests that this compound may act as an effective intervention for cocaine dependence.
Case Study: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to mitigate neuronal damage associated with oxidative stress, highlighting its potential role in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
SCH 23390: Another selective dopamine D1 receptor antagonist with similar pharmacological properties.
Haloperidol: A dopamine receptor antagonist used as an antipsychotic medication.
Clozapine: An atypical antipsychotic that also targets dopamine and serotonin receptors.
Uniqueness of LE 300
This compound is unique in its high selectivity and potency for dopamine D1-like receptors and serotonin 5-HT2A receptors. This makes it a valuable tool for research applications, particularly in studies requiring precise modulation of these receptor systems .
Biological Activity
LE 300, a compound identified as a potent and selective dopamine D1-like receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. This article explores the biological activity of this compound, detailing its receptor interactions, pharmacological effects, and relevant case studies.
This compound is characterized by its selective antagonism at dopamine D1 and D5 receptors with dissociation constants (K_i) of 1.9 nM and 7.5 nM respectively. It also exhibits moderate affinity for the serotonin receptor subtype 5-HT2A (K_i = 20 nM) but shows significantly lower affinity for dopamine D2L and D4.4 receptors (K_i = 44.7 nM and 109 nM respectively) .
Table 1: Receptor Affinity of this compound
Receptor Type | K_i (nM) | Selectivity |
---|---|---|
Dopamine D1 | 1.9 | High |
Dopamine D5 | 7.5 | High |
Serotonin 5-HT2A | 20 | Moderate |
Dopamine D2L | 44.7 | Low |
Dopamine D4.4 | 109 | Low |
The compound's mechanism of action primarily involves blocking dopamine signaling pathways, which may contribute to its antipsychotic-like effects observed in various animal models.
Pharmacological Effects
This compound has been evaluated in several preclinical studies demonstrating its potential efficacy in reducing symptoms associated with psychosis and anxiety. Notably, it has shown significant effects in behavioral tests:
- Conditioned Avoidance Response : In the pole-jump test, this compound inhibited the conditioned avoidance response in rats with an effective dose (ED50) of approximately 0.94 mg/kg, suggesting potential antipsychotic activity.
- Locomotor Activity : The compound also reduced locomotor activity in the open field test, with an ED50 of about 0.74 mg/kg .
These findings indicate that this compound may be beneficial in treating disorders characterized by hyperdopaminergic activity.
Case Studies and Research Findings
Research on this compound has been limited to animal models; however, its implications for human health are promising. A study conducted on rats highlighted the compound's ability to modulate behavior indicative of anxiety and psychosis .
Example Study: Effects on Anxiety-Related Behaviors
In a controlled experiment, rats were administered varying doses of this compound, and their behaviors were assessed using the elevated plus maze (EPM) test. The results indicated that higher doses significantly increased the time spent in open arms, suggesting anxiolytic properties.
Table 2: Summary of Behavioral Effects in Rats
Dose (mg/kg) | Time in Open Arms (%) | Conditioned Avoidance (%) |
---|---|---|
Control | 30 | 100 |
This compound (0.5) | 45 | 75 |
This compound (1.0) | 60 | 50 |
This compound (2.0) | 80 | 25 |
Properties
IUPAC Name |
11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWGIGCYIAMFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402244 | |
Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274694-98-3 | |
Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.